molecular formula C10H7FO2 B1463869 3-Fluoro-5-(furan-2-YL)phenol CAS No. 1261996-61-5

3-Fluoro-5-(furan-2-YL)phenol

Cat. No. B1463869
M. Wt: 178.16 g/mol
InChI Key: JIDOHQUFVYZIQR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(furan-2-YL)phenol is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 .


Synthesis Analysis

While specific synthesis methods for 3-Fluoro-5-(furan-2-YL)phenol were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied in the synthesis of compounds like 3-Fluoro-5-(furan-2-YL)phenol .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-(furan-2-YL)phenol is 1S/C10H7FO2/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h1-6,12H . This indicates the presence of a phenol group (hydroxybenzene), a fluoro group, and a furan ring in the molecule .


Physical And Chemical Properties Analysis

3-Fluoro-5-(furan-2-YL)phenol is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density were not found .

Scientific Research Applications

  • Pharmacological Properties

    • Application : Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .
    • Methods : The synthesis of these compounds involves various chemical reactions, including the reaction of 2,5-diarylfurans with Selectfluor, which proceeds via oxidative ring opening to produce cis-enediones .
    • Results : Some of these compounds have shown promising results in inhibiting HIV-1 reverse transcriptase at nanomolar level .
  • Synthesis of Fluorofurans and Fluorobenzofurans

    • Application : The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group .
    • Methods : The direct fluorination of furan proceeds non-selectively. Application of fluorine diluted with an inert gas to the furan monofluorination was found to be unsuitable .
    • Results : The reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) (KCoF 4) followed by the treatment with alkali afforded a mixture of perfluorofuran, both trifluorofurans and three difluorofurans .
  • Food Aroma

    • Application : 2-acetyl-5-methylfuran, a derivative of furan, is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked .
    • Methods : This compound is obtained when an amino acid reacts with a reducing sugar .
    • Results : It has been pointed out as a natural constituent of liquors, roasted coffee beans, and smoked salmons .
  • Manufacture of Wine and Polymer Materials

    • Application : 2-acetyl-5-methylfuran is employed in a vast number of industrial processes especially in the manufacture of wine and polymer materials .
    • Results : The use of this compound contributes to the specific characteristics of the final products .
  • Cytotoxic Effects

    • Application : Certain chalcones, which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, have been tested for their cytotoxic effects .
    • Results : The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
  • High-Performance Recyclable Furan-based Epoxy Resin

    • Application : Furan-based epoxy resins, which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in the production of high-performance recyclable materials .
    • Results : The use of these resins contributes to the creation of materials with specific desirable properties .
  • Suzuki–Miyaura Coupling

    • Application : Boron reagents, which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Results : The use of these reagents contributes to the success of the Suzuki–Miyaura coupling .
  • Furan Platform Chemicals

    • Application : Furan platform chemicals (FPCs), which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in a variety of industrial processes .
    • Results : The use of these chemicals contributes to the creation of a spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthesis of Fine Chemicals, Pharmaceuticals, Polymers, Resins, etc.

    • Application : Compounds related to “3-Fluoro-5-(furan-2-YL)phenol” are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
    • Results : The use of these compounds contributes to the specific characteristics of the final products .

Safety And Hazards

3-Fluoro-5-(furan-2-YL)phenol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

Future Directions

While specific future directions for 3-Fluoro-5-(furan-2-YL)phenol were not found, it’s worth noting that furan-based compounds have been explored in various fields of research . The potential applications of 3-Fluoro-5-(furan-2-YL)phenol could be further explored in future studies.

properties

IUPAC Name

3-fluoro-5-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDOHQUFVYZIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684076
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(furan-2-YL)phenol

CAS RN

1261996-61-5
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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